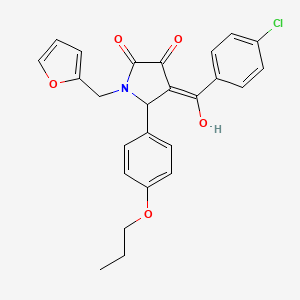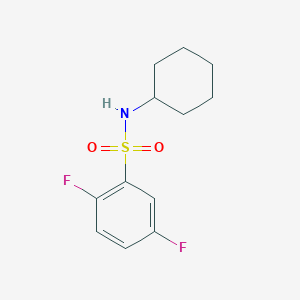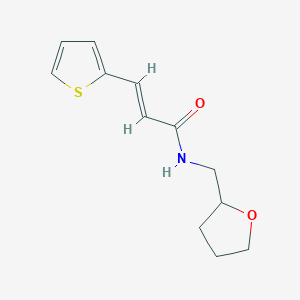
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide, also known as TFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFA has been found to have a mechanism of action that is of interest to researchers, and its biochemical and physiological effects have been explored. In
Mechanism of Action
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is believed to act on the TRPA1 receptor, which is involved in the sensation of pain and inflammation. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to activate this receptor, which leads to a decrease in pain and inflammation. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to reduce oxidative stress and improve antioxidant capacity in animal models. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has also been found to improve glucose metabolism and insulin sensitivity, which may make it useful in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to be stable under a wide range of conditions, which makes it useful for studying the effects of various treatments on cells or tissues. However, one limitation of using N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is that it can be toxic at high concentrations, which may limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide. One area of interest is the development of new analogs of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide that may have improved properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide and its effects on various physiological systems. Finally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide may have potential applications in the treatment of various diseases, and further research is needed to explore these possibilities.
Synthesis Methods
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide is synthesized using a multi-step process that involves the reaction of 2-thiophene carboxylic acid with methylamine and formaldehyde. The resulting intermediate is then reacted with tetrahydrofuran and acryloyl chloride to produce N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide. This synthesis method has been optimized to produce high yields of N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide with good purity.
Scientific Research Applications
N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been used in various scientific research applications, including the study of pain, inflammation, and cancer. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have analgesic properties and has been shown to reduce pain in animal models of neuropathic pain. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has been found to have anti-inflammatory effects, which may make it useful in treating inflammatory conditions such as arthritis. N-(tetrahydro-2-furanylmethyl)-3-(2-thienyl)acrylamide has also been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(6-5-11-4-2-8-16-11)13-9-10-3-1-7-15-10/h2,4-6,8,10H,1,3,7,9H2,(H,13,14)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRMYHOFSPOFPL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

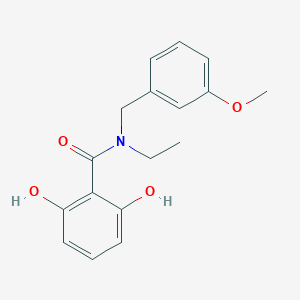

![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)
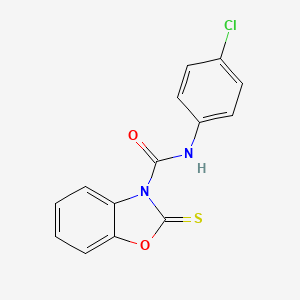
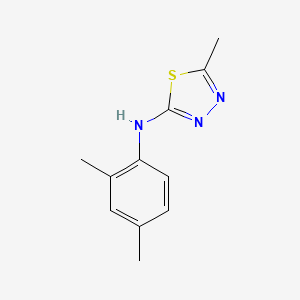

![2-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B5291096.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)

